

2-Chloroquinoline-7-carbaldehyde CAS 863549-06-8 properties

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Compound of Interest

Compound Name: 2-Chloroquinoline-7-carbaldehyde

CAS No.: 863549-06-8

Cat. No.: B3159636

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Part 1: Executive Summary & Chemical Identity

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is a high-value bifunctional heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, anti-infectives, and fluorescent probes. Unlike its more common isomer (2-chloroquinoline-3-carbaldehyde), the 7-isomer offers a "linear" substitution vector, allowing medicinal chemists to extend molecular interactions into solvent-exposed regions of protein binding pockets while maintaining the rigid quinoline core for hydrophobic anchoring.

This guide details the physicochemical profile, synthetic pathways, and divergent reactivity of this scaffold, emphasizing its utility as a "orthogonal linker" where the C-2 chlorine and C-7 aldehyde can be functionalized independently.

Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Data	Notes
CAS Number	863549-06-8	Verified isomer specificity (7-CHO vs 3-CHO).
IUPAC Name	2-Chloroquinoline-7-carbaldehyde	Also known as 2-chloro-7-formylquinoline.
Molecular Formula	C ₁₀ H ₆ ClNO	
Molecular Weight	191.61 g/mol	
Appearance	Pale yellow to tan solid	Oxidizes slowly in air; store under inert gas.
Solubility	DMSO, DMF, DCM, Chloroform	Sparingly soluble in alcohols; insoluble in water.
LogP (Predicted)	-2.3 - 2.5	Lipophilic core; aldehyde polarity moderates logP.
Melting Point	Not standardized in open lit.	Typically >100°C; derivative dependent.

Part 2: Synthetic Pathways

The synthesis of the 7-isomer differs fundamentally from the 3-isomer. While the 3-carbaldehyde is accessed via Vilsmeier-Haack formylation of acetanilides, the 7-carbaldehyde requires functionalization of the pre-formed quinoline ring, typically via oxidation of a methyl precursor.

Primary Route: Selenium Dioxide Oxidation

This is the most reliable method for converting 7-methylquinolines to their corresponding aldehydes without affecting the labile C-2 chlorine.

- Precursor: 2-Chloro-7-methylquinoline (CAS 4295-12-9).
- Reagent: Selenium Dioxide (SeO₂).
- Solvent: 1,4-Dioxane (wet) or Xylene.

Optimized Protocol (Adapted for Stability):

- Dissolution: Dissolve 10 mmol of 2-chloro-7-methylquinoline in 50 mL of 1,4-dioxane containing 1% water (v/v). The water is critical to prevent over-oxidation to the carboxylic acid.
- Oxidation: Add 1.2 equivalents of finely powdered SeO₂.
- Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde typically runs lower than the methyl precursor.
- Workup: Filter the hot solution through a Celite pad to remove precipitated black selenium.
- Purification: Concentrate the filtrate. Recrystallize from hot ethyl acetate or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

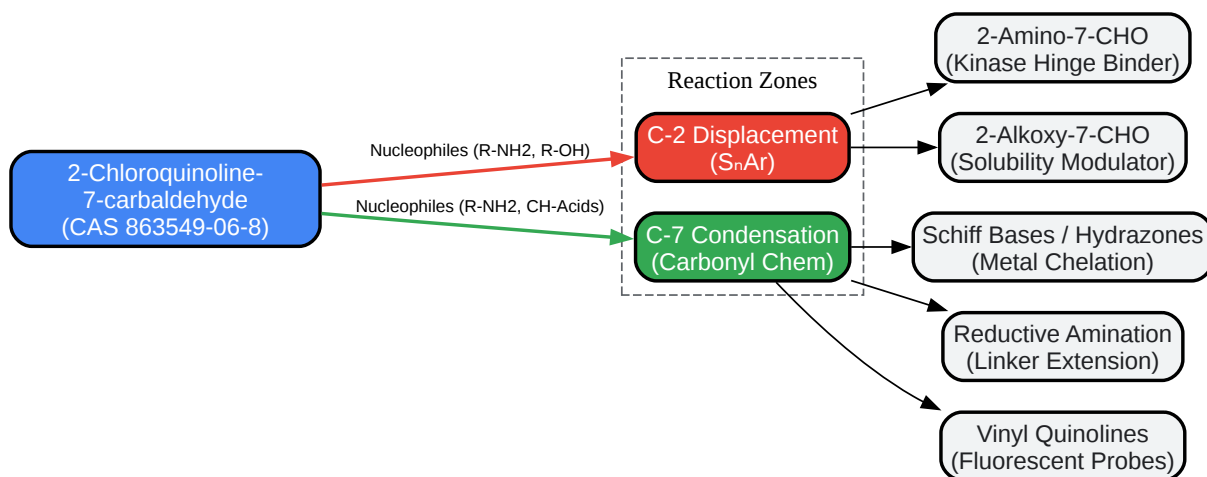


Expert Insight: Avoid radical bromination (NBS/CCl₄) followed by hydrolysis for this substrate. The C-2 chlorine is susceptible to radical scrambling, and the subsequent hydrolysis conditions (often acidic/basic) can hydrolyze the C-2 chloride to a quinolone (2-OH), destroying the scaffold's utility.

Part 3: Reactivity & Functionalization (The "Core")

The value of CAS 863549-06-8 lies in its orthogonal reactivity. The C-2 position is electrophilic (activated for S_NAr), while the C-7 position is a classic electrophilic carbonyl.

Reactivity Logic Flow



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Figure 1: Orthogonal reactivity map of **2-Chloroquinoline-7-carbaldehyde**, highlighting divergent synthetic pathways.

Detailed Protocols

1. C-2 Displacement (S_NAr) - Synthesis of 2-Aminoquinolines The nitrogen atom in the quinoline ring withdraws electron density, activating the C-2 chlorine. This reaction is best performed before harsh aldehyde manipulations if the amine is nucleophilic enough to attack the aldehyde.

- Reagents: Primary or secondary amine (1.1 eq), DIPEA (2.0 eq).
- Solvent: NMP or DMF (high boiling polar aprotic).
- Conditions: 100°C - 120°C, 2–4 hours. Microwave irradiation (140°C, 20 min) is highly effective.
- Note: If using a primary amine, the aldehyde at C-7 will form a Schiff base (imine) reversibly. To obtain the 2-amino-7-aldehyde, you must hydrolyze the imine during workup (aqueous

acidic wash) or protect the aldehyde as an acetal first.

2. C-7 Reductive Amination - Synthesis of "Tail" Regions This is the standard method for attaching solubilizing groups (e.g., morpholine, piperazine) to the scaffold.

- Step A (Imine Formation): Aldehyde (1 eq) + Amine (1.1 eq) in DCE/MeOH (10:1). Stir 1h.
- Step B (Reduction): Add $\text{NaBH}(\text{OAc})_3$ (1.5 eq). Stir 16h at RT.
- Selectivity: $\text{NaBH}(\text{OAc})_3$ will reduce the imine but will not reduce the C-2 chlorine or the quinoline ring itself.

Part 4: Medicinal Chemistry Applications

1. Kinase Inhibitor Scaffolds In many Type I and Type II kinase inhibitors, the quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

- Role of C-2: Substituents here often project into the hydrophobic back-pocket or solvent front.
- Role of C-7: This position points away from the hinge, often towards the solvent. It is an ideal exit vector for attaching "solubilizing tails" (e.g., N-methylpiperazine moieties) to improve oral bioavailability without disrupting binding affinity.

2. Fluorescent Probes Condensation of the C-7 aldehyde with active methylene compounds (e.g., malononitrile, indolium salts) extends the conjugation system.

- Application: Synthesis of "Push-Pull" dyes where the quinoline nitrogen acts as the acceptor and the C-7 substituent acts as the donor (or vice versa), creating environmentally sensitive fluorophores.

Part 5: Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).
- Storage: Store at 2–8°C under Argon. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-chloroquinoline-7-carboxylic acid), which is a white solid

contaminant.

- Spill Response: Sweep up dry. Do not generate dust. Decontaminate surfaces with weak sodium bisulfite solution (to neutralize aldehyde residues).

References

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Sources

- 1. CAS [chemicalbook.com]
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